molecular formula C10H10FNO4 B13675626 Ethyl 4-fluoro-3-methyl-5-nitrobenzoate

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate

Cat. No.: B13675626
M. Wt: 227.19 g/mol
InChI Key: JGIVBCPOCNRYMG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a methyl group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-methyl-5-nitrobenzoate typically involves a multi-step process. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Esterification: Formation of the ester group by reacting the carboxylic acid with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Typically involves strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Commonly uses reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Often requires nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces 4-fluoro-3-methyl-5-nitrobenzoic acid.

    Reduction: Yields 4-fluoro-3-methyl-5-aminobenzoate.

    Substitution: Results in various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-methyl-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-nitrobenzoate
  • Ethyl 4-fluoro-3-nitrobenzoate
  • 4-Fluoro-3-methyl-5-nitrobenzoic acid

Uniqueness

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate is unique due to the specific combination of substituents on the benzoate ester. The presence of both a fluorine atom and a nitro group can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

ethyl 4-fluoro-3-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-4-6(2)9(11)8(5-7)12(14)15/h4-5H,3H2,1-2H3

InChI Key

JGIVBCPOCNRYMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)F)[N+](=O)[O-]

Origin of Product

United States

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